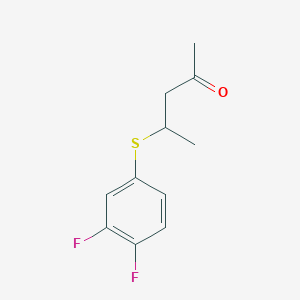
4-((3,4-Difluorophenyl)thio)pentan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((3,4-Difluorophenyl)thio)pentan-2-one is an organic compound with the molecular formula C11H12F2OS It is characterized by the presence of a difluorophenyl group attached to a thioether linkage, which is further connected to a pentanone structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3,4-Difluorophenyl)thio)pentan-2-one typically involves the reaction of 3,4-difluorothiophenol with a suitable ketone precursor under controlled conditions. One common method involves the use of acetylacetone as the ketone precursor. The reaction is carried out in the presence of a base such as sodium carbonate in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as flash chromatography to isolate the desired product .
化学反応の分析
Types of Reactions
4-((3,4-Difluorophenyl)thio)pentan-2-one can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophiles such as halogens or nitro groups under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted difluorophenyl derivatives.
科学的研究の応用
4-((3,4-Difluorophenyl)thio)pentan-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery programs targeting various diseases.
Industry: Utilized in the development of specialty chemicals and materials with specific properties
作用機序
The mechanism of action of 4-((3,4-Difluorophenyl)thio)pentan-2-one is not fully understood, but it is believed to interact with specific molecular targets and pathways. The difluorophenyl group may enhance its binding affinity to certain enzymes or receptors, while the thioether linkage could play a role in its reactivity and stability. Further research is needed to elucidate the exact molecular targets and pathways involved .
類似化合物との比較
Similar Compounds
- 4-((2,4-Difluorophenyl)thio)pentan-2-one
- 3-((4-Chlorophenyl)thio)-4-hydroxypent-3-en-2-one
- 2-(3,4-Difluorophenyl)-4-phenyl-thiazole
Uniqueness
4-((3,4-Difluorophenyl)thio)pentan-2-one is unique due to the specific positioning of the difluorophenyl group, which can influence its chemical reactivity and biological activity. The presence of two fluorine atoms in the phenyl ring can significantly alter its electronic properties, making it distinct from other similar compounds .
特性
分子式 |
C11H12F2OS |
|---|---|
分子量 |
230.28 g/mol |
IUPAC名 |
4-(3,4-difluorophenyl)sulfanylpentan-2-one |
InChI |
InChI=1S/C11H12F2OS/c1-7(14)5-8(2)15-9-3-4-10(12)11(13)6-9/h3-4,6,8H,5H2,1-2H3 |
InChIキー |
RCULTXLWHCWTJV-UHFFFAOYSA-N |
正規SMILES |
CC(CC(=O)C)SC1=CC(=C(C=C1)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















